molecular formula C10H12N4 B2933130 6-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine CAS No. 1429777-48-9

6-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine

Cat. No. B2933130
CAS RN: 1429777-48-9
M. Wt: 188.234
InChI Key: CVOLJIVFBCXFJZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole-bearing compounds typically involves a multi-step procedure . For instance, the synthesis of a related compound, N-(6-chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, was achieved via a three-step procedure including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .

Scientific Research Applications

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, such as pyrazoles and pyridines, are crucial in developing pharmaceuticals and studying their biological effects. For instance, pyrazolo[3,4-d]pyrimidines have shown a wide range of medicinal properties, including anticancer, anti-infectious, and anti-inflammatory activities. These compounds' structure-activity relationships (SAR) have been a focus of medicinal chemistry, leading to many lead compounds for various disease targets (Chauhan & Kumar, 2013).

Catalysis and Organic Synthesis

In organic synthesis, heterocyclic compounds serve as intermediates and catalysts. Pyrazole and pyridine derivatives have been used to develop new synthetic methodologies and catalysis. For example, pyrazoline derivatives have been investigated for their anticancer activity, showcasing the significance of heterocyclic chemistry in developing therapeutic agents (Ray et al., 2022).

Drug Development and Biological Studies

Pyrazolo[3,4-b]pyridine, a related scaffold, has been highlighted for its versatility in interacting with kinases, making it a key element in designing kinase inhibitors. This scaffold's ability to bind to multiple kinase targets underscores its potential in drug development, particularly for treating various cancers and other diseases (Wenglowsky, 2013).

Food Safety and Toxicology

While not directly related to "6-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine," studies on heterocyclic aromatic amines (HAAs) formed during food processing highlight the importance of understanding the toxicological aspects of related compounds. HAAs are generated in meat products during cooking and have been associated with an increased risk of cancer. Research on HAAs contributes to food safety by identifying hazardous compounds and finding ways to minimize their formation (Chen et al., 2020).

properties

IUPAC Name

6-methyl-5-(1-methylpyrazol-4-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-7-9(3-4-10(11)13-7)8-5-12-14(2)6-8/h3-6H,1-2H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVOLJIVFBCXFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N)C2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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